Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
Overview
Description
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a useful research compound. Its molecular formula is C9H13F3N2O3 and its molecular weight is 254.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Addition
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and similar compounds have been used in the catalytic asymmetric addition of organozinc reagents to aldehydes. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound with a related azetidine structure, was developed for this purpose. This compound demonstrated high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Antileishmanial Activity
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and its derivatives have also shown potential in medicinal chemistry, particularly as antileishmanial agents. For example, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones displayed significant antileishmanial activity, comparable to clinically used drugs (Singh et al., 2012).
Antibacterial and Antifungal Properties
Compounds based on azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate have been explored for their antimicrobial properties. A novel series of azetidin-2-ones demonstrated considerable antibacterial and antifungal activity, providing evidence of their potential in addressing microbial infections (Adem et al., 2022).
Antimitotic Compounds
Azetidin-2-ones, a structural class related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used as bases for antimitotic compounds. These compounds, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, showed promise in cancer research (Twamley et al., 2020).
Enantiodiscrimination in Organic Chemistry
Enantiopure aziridin-2-yl methanols, closely related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been utilized as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is significant in organic synthesis and pharmaceutical chemistry (Malinowska et al., 2020).
Synthesis of Pincer Ligands
2-Azetidinones, structurally similar to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used in the synthesis of pincer ligands. These compounds have shown promise in forming complexes with metals like osmium, which are important in catalysis and materials science (Casarrubios et al., 2015).
Properties
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSPQVLRQGESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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